甲基 3-(甲氧羰基)-5-((苯基氨基)羰基)苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

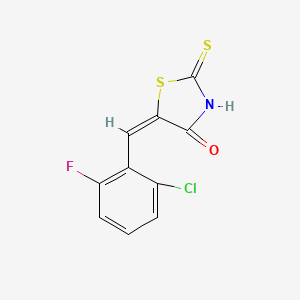

This compound belongs to a class of chemicals characterized by their complex molecular structure that involves a methoxycarbonyl group, a phenylamino group, and a benzoate moiety. These elements contribute to its unique physical and chemical properties.

Synthesis Analysis

The synthesis involves multiple steps, starting from basic chemical precursors to the target compound through reactions such as condensation and methoxycarbonylation. For example, the methoxycarbonylation of phenylethyne catalyzed by Pd complexes yields unsaturated esters or diesters, including structures similar to the compound , with high regioselectivity and activity (Núñez Magro et al., 2010).

Molecular Structure Analysis

X-ray diffraction analysis reveals detailed insights into the crystal and molecular structure, showing significant conjugations within the molecule's triazene moieties and indicating a complex arrangement of molecular fragments (Moser et al., 2005).

Chemical Reactions and Properties

This compound is involved in various chemical reactions, showcasing its versatility. For instance, it acts as a one-carbon radical equivalent in reactions, facilitating the introduction of acyl units via radical addition to olefins (Bagal et al., 2006). It's also a precursor in synthesizing heterocyclic systems, demonstrating the compound's reactivity and utility in organic synthesis (Selič et al., 1997).

Physical Properties Analysis

The physical properties, such as crystal packing and molecular conformation, are determined primarily by van der Waals interactions, as illustrated in its crystalline form analysis. The molecular conformations, including the arrangement of methoxycarbonyl and phenyl groups, play a significant role in its reactivity and interactions with other molecules (Moser et al., 2005).

Chemical Properties Analysis

The compound's chemical properties are influenced by its functional groups, leading to selective formation in reactions, such as the methoxycarbonylation of alkynes. This specificity is crucial for synthesizing targeted chemical structures with desired functionalities (Núñez Magro et al., 2010).

科学研究应用

催化和有机合成:

- Ai等人(2020年)开发了一种芳基氯化物的甲氧羰基化协议,产生各种甲基苯甲酸酯。该过程由Pd/C催化,并涉及关键参数,如LiOMe作为碱和CO浓度 (Ai, Franke, & Wu, 2020)。

- Magro等人(2010年)研究了钯配合物催化的炔烃的甲氧羰基化,通过级联反应形成不饱和酯或α,ω-二酯 (Magro et al., 2010)。

- Matsuda(1973年)研究了钴羰基催化的丁二烯的羟甲氧羰基化,导致甲基3-戊烯酸酯和己二酸二甲酯的产生 (Matsuda, 1973)。

药物化学和生物活性化合物:

- Ukrainets等人(2014年)发现,甲基2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonyl氨基}苯甲酸酯在碱的存在下环化形成4-羟基-1-甲基-2-氧代-1,2-二氢喹啉-3-磺酸的苯胺 (Ukrainets et al., 2014)。

- Atta-ur-rahman等人(1997年)从Jolyna laminarioides中分离出甲基2-[丙酰胺-2'-甲氧羰基]苯甲酸酯,显示对胰蛋白酶的抑制活性以及对大肠杆菌和波氏志贺氏菌的抗菌性 (Atta-ur-rahman et al., 1997)。

- Minegishi等人(2015年)发现,甲基3-((6-甲氧基-1,4-二氢吲哚[1,2-c]吡唑-3-基)氨基)苯甲酸酯(GN39482)是一种有效的微管聚合抑制剂,对人类癌细胞具有良好的抗增殖活性 (Minegishi et al., 2015)。

杂环系统的合成:

- Selič等人(1997年)利用甲基和苯甲基2-乙酰基-3-{[2-(二甲氨基)-1-(甲氧羰基)乙烯基]氨基}丙-2-烯酸酯合成了杂环系统,如3-氨基-4H-吡啶并[1,2-a]嘧啶-4-酮 (Selič, Grdadolnik, & Stanovnik, 1997)。

作用机制

未来方向

属性

IUPAC Name |

dimethyl 5-(phenylcarbamoylamino)benzene-1,3-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5/c1-23-15(20)11-8-12(16(21)24-2)10-14(9-11)19-17(22)18-13-6-4-3-5-7-13/h3-10H,1-2H3,(H2,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFBGPQIFHDFRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)NC(=O)NC2=CC=CC=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide](/img/structure/B2491720.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea](/img/structure/B2491724.png)

![5-{[4-(Trifluoromethoxy)phenyl]amino}-1,3,4-thiadiazole-2-thiol](/img/structure/B2491727.png)

![2-chloro-N-[2-(2,4-dichlorophenoxy)ethyl]acetamide](/img/structure/B2491728.png)

![2-[[5-Butan-2-ylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2491730.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2491731.png)

![3-[Chloro(difluoro)methyl]-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2491732.png)

![2-[4-(3,4-Dichlorobenzyl)piperazino]-1,3-benzothiazole](/img/structure/B2491733.png)

![N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide](/img/structure/B2491737.png)

![3-[5-(2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2491738.png)

![1-(1,3-Benzodioxol-5-yl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2491739.png)